molecular formula C16H16N8 B13142459 2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine

2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine

Cat. No.: B13142459
M. Wt: 320.35 g/mol
InChI Key: MCOGFJYXCMNAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an anilino group and a phenylguanidine moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with phenylguanidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile: A related compound with similar structural features but different functional groups.

    2,4-Diamino-6-anilino-1,3,5-triazine: Another triazine derivative with distinct chemical properties.

Uniqueness

2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine stands out due to its unique combination of functional groups, which confer specific reactivity and versatility. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C16H16N8

Molecular Weight

320.35 g/mol

IUPAC Name

2-(4-amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C16H16N8/c17-13(19-11-7-3-1-4-8-11)21-16-23-14(18)22-15(24-16)20-12-9-5-2-6-10-12/h1-10H,(H6,17,18,19,20,21,22,23,24)

InChI Key

MCOGFJYXCMNAQN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)/N=C(\N)/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N=C(N)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.